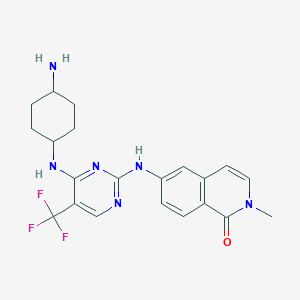
Flt3-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3-IN-12 is a compound that targets the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). FLT3 mutations are associated with aggressive disease progression and poor prognosis in AML patients. This compound is designed to inhibit the activity of FLT3, thereby impeding the proliferation and survival of leukemic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity towards FLT3 .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves scaling up the laboratory synthesis protocols, optimizing solvent systems, reaction temperatures, and purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Flt3-IN-12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions are intermediates and final compounds with enhanced inhibitory activity against FLT3. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Scientific Research Applications
Flt3-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell-based assays to investigate the role of FLT3 in cell signaling, proliferation, and apoptosis.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat AML and other FLT3-mutated cancers.
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting FLT3
Mechanism of Action
Flt3-IN-12 exerts its effects by binding to the active site of the FLT3 receptor, stabilizing its inactive conformation, and preventing downstream signaling. This inhibition of FLT3 activity leads to reduced cellular proliferation, increased apoptosis, and impaired survival of leukemic cells. The molecular targets and pathways involved include the RAS/MAPK, JAK/STAT, and PI3K/AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for AML treatment.
Gilteritinib: Another FDA-approved FLT3 inhibitor for relapsed or refractory AML.
Quizartinib: Approved in Japan for FLT3-mutated AML.
Uniqueness of Flt3-IN-12
This compound is unique due to its high selectivity and potency against FLT3, making it a promising candidate for targeted therapy in AML. Its distinct chemical structure and binding mode contribute to its effectiveness in inhibiting FLT3 activity and overcoming resistance mechanisms observed with other FLT3 inhibitors .
Properties
Molecular Formula |
C21H23F3N6O |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C21H23F3N6O/c1-30-9-8-12-10-15(6-7-16(12)19(30)31)28-20-26-11-17(21(22,23)24)18(29-20)27-14-4-2-13(25)3-5-14/h6-11,13-14H,2-5,25H2,1H3,(H2,26,27,28,29) |
InChI Key |
LSEAQLOYCHTEOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



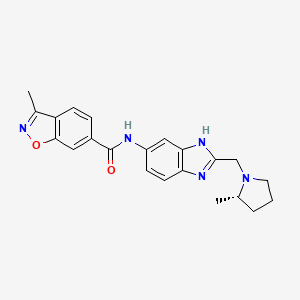
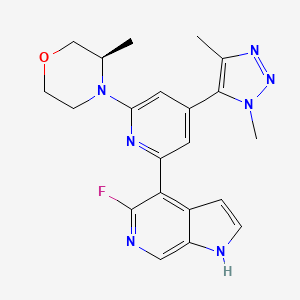


![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)

![[Ala2] Met-Enkephalinamide](/img/structure/B12407390.png)
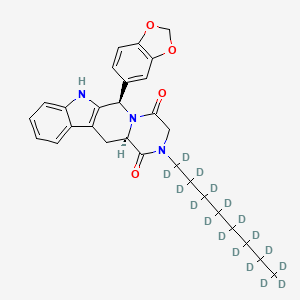
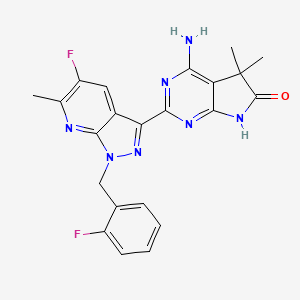
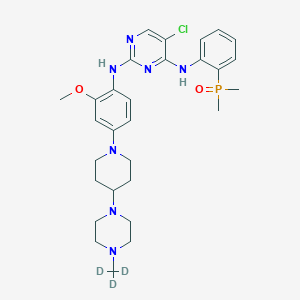
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B12407413.png)
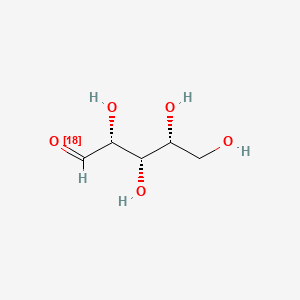
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)
